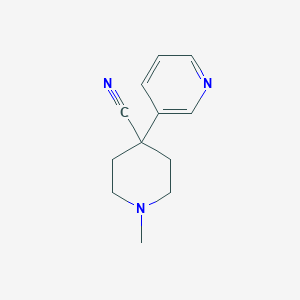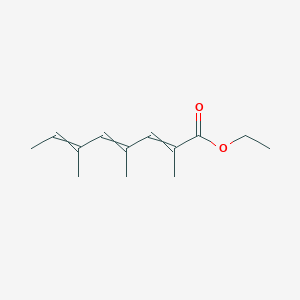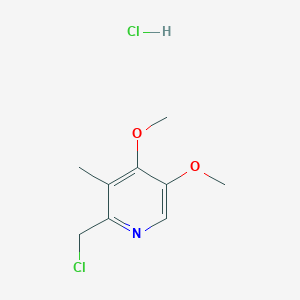
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, two methoxy groups at the 4 and 5 positions, and a methyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride typically involves the chloromethylation of 4,5-dimethoxy-3-methylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methyl groups.
Addition Reactions: The pyridine ring can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur under basic conditions and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Addition: Catalysts like palladium or platinum may be used for addition reactions involving the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxymethyl-4,5-dimethoxy-3-methylpyridine.
科学的研究の応用
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: Lacks the methoxy and methyl groups, resulting in different reactivity and binding properties.
4,5-Dimethoxypyridine: Lacks the chloromethyl and methyl groups, affecting its chemical behavior and applications.
3-Methylpyridine: Lacks the chloromethyl and methoxy groups, leading to different chemical and biological properties.
Uniqueness
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride is unique due to the combination of functional groups that confer specific reactivity and binding characteristics. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxy and methyl groups enhance its binding affinity and specificity in biological systems.
特性
CAS番号 |
102625-85-4 |
|---|---|
分子式 |
C9H13Cl2NO2 |
分子量 |
238.11 g/mol |
IUPAC名 |
2-(chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-6-7(4-10)11-5-8(12-2)9(6)13-3;/h5H,4H2,1-3H3;1H |
InChIキー |
AMHBOGMTNCYBBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1CCl)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


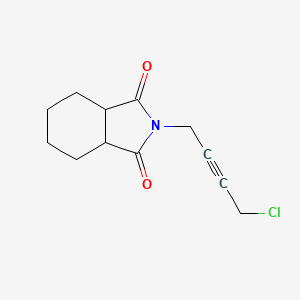
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
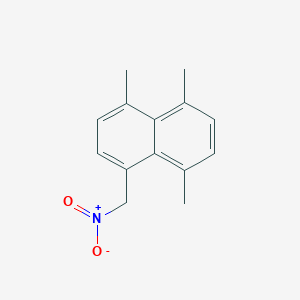

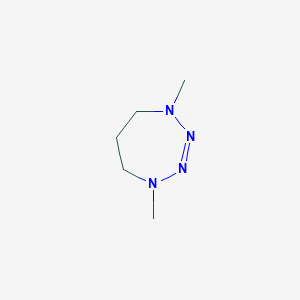
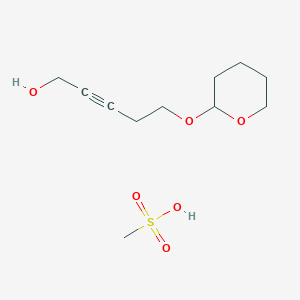
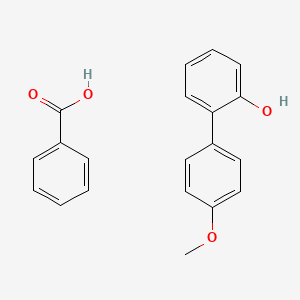
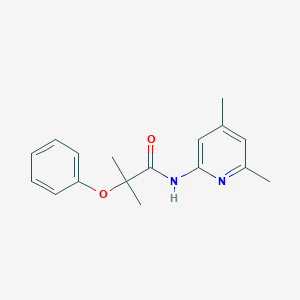
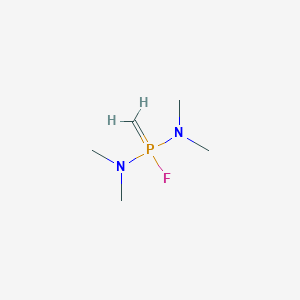
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
